2-(4-chlorophenoxy)-N-(3-(dimethylamino)propyl)-N-(4-methylbenzo[d]thiazol-2-yl)acetamide hydrochloride
Description
2-(4-Chlorophenoxy)-N-(3-(dimethylamino)propyl)-N-(4-methylbenzo[d]thiazol-2-yl)acetamide hydrochloride is a synthetic acetamide derivative featuring a benzo[d]thiazole core substituted with a 4-methyl group, a 3-(dimethylamino)propyl chain, and a 4-chlorophenoxy moiety. The compound’s structural complexity arises from its dual substitution on the acetamide nitrogen, which introduces steric and electronic effects that influence its physicochemical and biological properties. The benzo[d]thiazole scaffold is known for its role in medicinal chemistry, particularly in kinase inhibition and antimicrobial activity . The hydrochloride salt form enhances solubility, a critical factor for bioavailability in pharmacological applications.
Properties
IUPAC Name |
2-(4-chlorophenoxy)-N-[3-(dimethylamino)propyl]-N-(4-methyl-1,3-benzothiazol-2-yl)acetamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24ClN3O2S.ClH/c1-15-6-4-7-18-20(15)23-21(28-18)25(13-5-12-24(2)3)19(26)14-27-17-10-8-16(22)9-11-17;/h4,6-11H,5,12-14H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBOGQWQGEIKNHF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)SC(=N2)N(CCCN(C)C)C(=O)COC3=CC=C(C=C3)Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25Cl2N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(4-chlorophenoxy)-N-(3-(dimethylamino)propyl)-N-(4-methylbenzo[d]thiazol-2-yl)acetamide hydrochloride represents a novel class of bioactive molecules with potential therapeutic applications. Its structural components suggest interactions with various biological targets, particularly in the context of neuropharmacology and oncology. This article aims to explore the biological activity of this compound through a review of relevant literature, including synthesis methods, biological assays, and structure-activity relationships (SAR).
Chemical Structure and Properties
The chemical formula for the compound is , with a molecular weight of approximately 372.9 g/mol. The presence of a chlorophenoxy moiety, a dimethylamino group, and a benzo[d]thiazole unit suggests multiple pathways for biological interaction.
| Property | Value |
|---|---|
| Molecular Weight | 372.9 g/mol |
| Chemical Formula | C₁₈H₂₂ClN₂O₂S |
| Solubility | Soluble in organic solvents |
| Melting Point | Not specified |
Neuropharmacological Effects
Research indicates that compounds with similar structures exhibit significant interactions with serotonin transporters (SERT) and may influence neurotransmitter levels. A study on related compounds demonstrated that modifications in the phenyl ring affected binding affinities at SERT, suggesting that the chlorophenoxy group enhances selectivity and potency against depression-related targets .
Antitumor Activity
Thiazole derivatives have been recognized for their antitumor properties. The benzo[d]thiazole component of this compound may contribute to its cytotoxic effects against various cancer cell lines. In vitro studies have shown that thiazole-containing compounds can exhibit IC50 values in the low micromolar range, indicating potential as effective anticancer agents .
Structure-Activity Relationships (SAR)
The activity of this compound can be correlated with specific structural features:
- Chlorophenoxy Group : Enhances lipophilicity and may improve membrane permeability.
- Dimethylamino Propyl Side Chain : Contributes to receptor binding affinity.
- Benzo[d]thiazole Moiety : Critical for antitumor activity, with modifications leading to variations in efficacy.
Table: SAR Insights from Related Compounds
| Compound Structure | IC50 (µM) | Target | Activity Type |
|---|---|---|---|
| 4-(benzo[d]thiazole-2-yl) phenols | 2.7 | Acetylcholinesterase | Inhibitory |
| N-(3-(dimethylamino)propyl) derivatives | Varies | SERT | Antidepressant |
| Thiazole derivatives | <5 | Various cancer cells | Cytotoxic |
Case Studies
- Case Study on SERT Interaction : A study demonstrated that structural modifications in similar compounds led to varying degrees of SERT selectivity, highlighting the importance of the chlorophenoxy substitution for enhancing binding affinity .
- Anticancer Efficacy in Cell Lines : Research indicated that thiazole derivatives showed significant growth inhibition in HT29 (colon cancer) and A431 (skin cancer) cell lines, with IC50 values lower than standard chemotherapeutics like doxorubicin .
Scientific Research Applications
Antimicrobial Activity
Research has indicated that compounds similar to 2-(4-chlorophenoxy)-N-(3-(dimethylamino)propyl)-N-(4-methylbenzo[d]thiazol-2-yl)acetamide hydrochloride exhibit antimicrobial properties. For instance, derivatives of thiazole have been tested against various bacterial strains and fungi, showing promising results in inhibiting growth. These studies often employ methods such as the turbidimetric method for evaluating in vitro antimicrobial activity against both Gram-positive and Gram-negative bacteria .
Anticancer Potential
The compound's structure suggests potential activity against cancer cells. Preliminary studies have shown that thiazole derivatives can inhibit the proliferation of cancer cell lines, including breast cancer (MCF7). The anticancer properties are often assessed using assays like the Sulforhodamine B assay, which measures cell viability post-treatment .
Molecular Docking Studies
Molecular docking studies have been employed to understand the binding interactions of this compound with various biological targets. Such studies utilize software like Schrodinger to predict how well the compound fits into the active sites of target proteins, which is crucial for drug design and development .
Synthesis and Modification
The synthesis of this compound typically involves multi-step processes that include the formation of thiazole rings and subsequent modifications to introduce functional groups like chlorophenoxy and dimethylamino. These synthetic strategies are vital for optimizing the biological activity and pharmacokinetic properties of the compound .
Case Studies
Several case studies highlight the effectiveness of compounds related to this compound:
- Study on Antimicrobial Efficacy : A study evaluated a series of thiazole derivatives against a panel of microbial strains. The results indicated that certain modifications led to enhanced antimicrobial activity, suggesting a structure-activity relationship that could be leveraged in drug development .
- Anticancer Screening : In another investigation, thiazole derivatives were screened against various cancer cell lines, revealing that specific substitutions significantly increased cytotoxicity against breast cancer cells. This underscores the potential for developing new anticancer agents based on this scaffold .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound belongs to a broader class of N-substituted acetamide derivatives with heterocyclic motifs. Below is a comparative analysis with structurally related compounds:
Key Findings from Comparative Studies
Substituent Effects on Bioactivity: Electron-Withdrawing Groups: The 6-nitro substituent in the analog (CAS 1216418-08-4) increases electrophilicity, enhancing interactions with nucleophilic enzyme residues . Aromatic Systems: Compounds with dual benzo[d]thiazole cores (e.g., CAS 1052530-89-8) exhibit stronger π-π interactions in enzyme binding pockets compared to single-heterocycle analogs .
Solubility and Pharmacokinetics: Hydrochloride salt forms (common in target and related compounds) improve aqueous solubility, as seen in analogs like CAS 1216418-08-4, which is water-soluble despite its high molecular weight (~501.5 g/mol) . Thiadiazole derivatives (e.g., compound 4a in ) show lower solubility due to nonpolar thiol groups, limiting bioavailability.
Synthetic Pathways :
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 2-(4-chlorophenoxy)-N-(3-(dimethylamino)propyl)-N-(4-methylbenzo[d]thiazol-2-yl)acetamide hydrochloride, and how can reaction yields be maximized?
- Methodological Answer : The synthesis involves multi-step reactions, including nucleophilic substitution and amide coupling. Key steps include:
- Thiazole ring formation : Use of copper salts (e.g., CuI) as catalysts for cyclization reactions under reflux conditions in polar aprotic solvents like DMF .
- Amide bond formation : Activation of carboxylic acid precursors with coupling agents (e.g., HATU or DCC) in the presence of tertiary amines (e.g., triethylamine) to facilitate N-alkylation .
- Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) or recrystallization from ethanol/water mixtures improves purity (>95% by HPLC) .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound and verifying its structural integrity?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR in deuterated DMSO or CDCl₃ resolve signals for the chlorophenoxy (δ 7.2–7.4 ppm), dimethylamino (δ 2.2–2.5 ppm), and thiazole moieties (δ 6.8–7.1 ppm) .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z 478.12) .
- HPLC : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) monitor purity (>98%) and detect byproducts .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound across different assay systems?
- Methodological Answer :
- Dose-response standardization : Use IC₅₀ values normalized to positive controls (e.g., kinase inhibitors) to account for variability in cell viability assays .
- Target validation : Employ siRNA knockdown or CRISPR-Cas9 to confirm specificity for suspected targets (e.g., tyrosine kinases or GPCRs) .
- Meta-analysis : Cross-reference data from orthogonal assays (e.g., SPR for binding affinity vs. enzymatic inhibition assays) to validate mechanisms .
Q. What strategies are recommended for elucidating the reaction mechanisms of this compound’s interactions with biological targets?
- Methodological Answer :
- Kinetic studies : Use stopped-flow spectroscopy or microfluidic platforms to measure binding rates under physiological pH and temperature .
- Isothermal titration calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) of ligand-target interactions .
- Computational modeling : Molecular dynamics simulations (e.g., GROMACS) predict binding modes and identify critical residues in active sites .
Q. How do structural modifications (e.g., halogen substitution or salt forms) influence the compound’s pharmacokinetic properties?
- Methodological Answer :
- Salt form impact : Compare hydrochloride vs. freebase solubility using shake-flask methods (PBS pH 7.4 and simulated gastric fluid) .
- Halogen effects : Replace the 4-chlorophenoxy group with fluorine or bromine analogs to assess changes in lipophilicity (logP via HPLC) and membrane permeability (Caco-2 assays) .
Q. What experimental designs are optimal for studying the compound’s stability under physiological conditions?
- Methodological Answer :
- Forced degradation studies : Expose the compound to heat (40–60°C), light (ICH Q1B guidelines), and oxidative stress (H₂O₂) .
- LC-MS/MS stability assays : Monitor degradation products over 24–72 hours in plasma or liver microsomes .
Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
